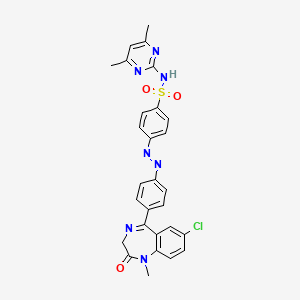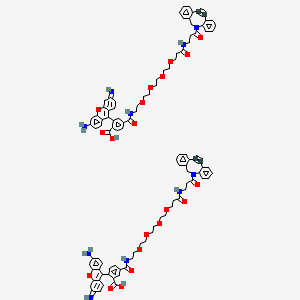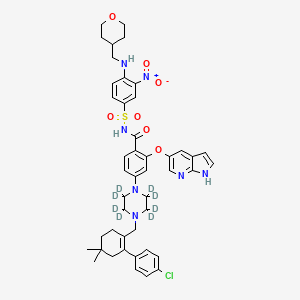
Naphthalen-1-yl 1-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)indazole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Naphthalen-1-yl 1-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)indazole-3-carboxylate is a synthetic organic compound characterized by the presence of a naphthalene ring, an indazole ring, and a carboxylate group. The compound is notable for its deuterium substitution, which can influence its chemical properties and interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalen-1-yl 1-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)indazole-3-carboxylate typically involves multi-step organic reactions. . This method provides high regioselectivity and yield. The reaction conditions often include the use of diethyl (α-azido(benzamido)methyl)phosphonate as a dipole and 2-naphthyl propiolate as a dipolarophile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, often involving rigorous control of temperature, pressure, and reagent concentrations.
化学反応の分析
Types of Reactions
Naphthalen-1-yl 1-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)indazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylate group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of esters, amides, or ethers.
科学的研究の応用
Naphthalen-1-yl 1-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)indazole-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of Naphthalen-1-yl 1-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)indazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The deuterium substitution can influence the compound’s metabolic stability and interaction with biological targets .
類似化合物との比較
Similar Compounds
- Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate
- (Z)-3-(naphthalen-1-yl)-2-phenylacrylonitrile
- N-(Naphthalen-1-yl) phenazine-1-carboxamide
Uniqueness
Naphthalen-1-yl 1-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)indazole-3-carboxylate is unique due to its deuterium substitution, which can enhance its stability and alter its interaction with biological targets compared to similar non-deuterated compounds.
特性
分子式 |
C23H22N2O2 |
|---|---|
分子量 |
369.5 g/mol |
IUPAC名 |
naphthalen-1-yl 1-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)indazole-3-carboxylate |
InChI |
InChI=1S/C23H22N2O2/c1-2-3-8-16-25-20-14-7-6-13-19(20)22(24-25)23(26)27-21-15-9-11-17-10-4-5-12-18(17)21/h4-7,9-15H,2-3,8,16H2,1H3/i1D3,2D2,3D2,8D2,16D2 |
InChIキー |
JBVNFKZVDLFOAY-IHULVLPZSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N1C2=CC=CC=C2C(=N1)C(=O)OC3=CC=CC4=CC=CC=C43 |
正規SMILES |
CCCCCN1C2=CC=CC=C2C(=N1)C(=O)OC3=CC=CC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


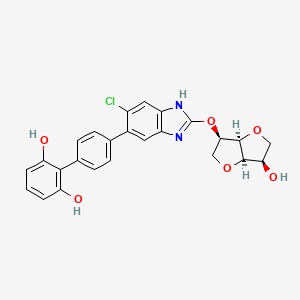
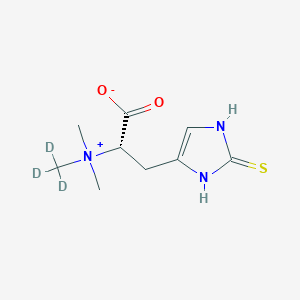
![tert-butyl N-[2-[4-chloro-2-[[1-(2-chloro-4-nitroanilino)-3-methyl-1-oxobutan-2-yl]carbamoyl]phenoxy]ethyl]carbamate](/img/structure/B12416364.png)
![4-[[4-anilino-6-[(2E)-2-(pyridin-2-ylmethylidene)hydrazinyl]-1,3,5-triazin-2-yl]amino]benzenesulfonamide](/img/structure/B12416370.png)
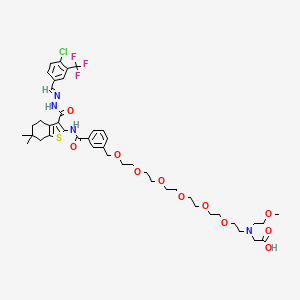

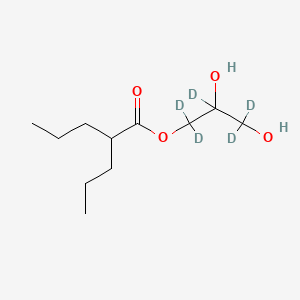
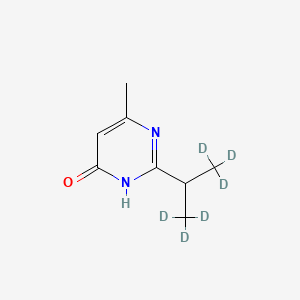

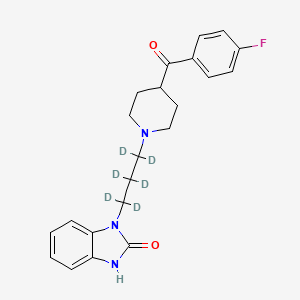
methyl dihydrogen phosphate](/img/structure/B12416408.png)
